molecular formula C10H18ClNO3 B14369579 Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride CAS No. 90341-10-9

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride

Katalognummer: B14369579
CAS-Nummer: 90341-10-9
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: PDTUBYBIAFXOOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. It is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the piperidine ring, a keto group at the 3-position, and an ester group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Keto Group: The keto group at the 3-position can be introduced via an oxidation reaction using reagents like potassium permanganate or chromium trioxide.

    Esterification: The ester group at the 4-position is introduced through an esterification reaction with ethyl chloroformate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and alcohols.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and hydroxyl derivatives.

    Substitution: Various ester derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism can vary based on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride: Similar structure but with a benzyl group instead of an ethyl group.

    Ethyl 4-oxo-1-piperidinecarboxylate: Lacks the ethyl group on the nitrogen atom.

    1-Benzyl-4-ethoxycarbonyl-3-piperidone hydrochloride: Contains a benzyl group and an ethoxycarbonyl group.

Uniqueness

The presence of the ethyl group on the nitrogen atom and the specific arrangement of functional groups make this compound unique

Eigenschaften

CAS-Nummer

90341-10-9

Molekularformel

C10H18ClNO3

Molekulargewicht

235.71 g/mol

IUPAC-Name

ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H

InChI-Schlüssel

PDTUBYBIAFXOOE-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(C(=O)C1)C(=O)OCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.